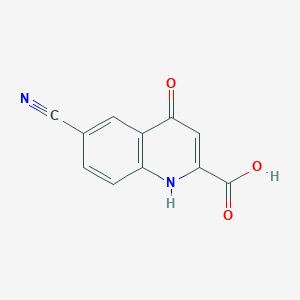

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-cyano-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-5-6-1-2-8-7(3-6)10(14)4-9(13-8)11(15)16/h1-4H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPIHIYRDBLORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Formation of the Enamine Intermediate :

The β-keto ester (e.g., ethyl acetoacetate) reacts with 3-cyano-4-hydroxyaniline in refluxing acetic acid, forming an enamine intermediate. Protonation of the carbonyl oxygen facilitates nucleophilic attack by the aniline’s amine group. -

Cyclization and Aromatization :

Intramolecular cyclization occurs at 120–140°C, followed by dehydration to yield the quinoline core. The cyano group at position 6 is introduced via the starting aniline’s substitution pattern.

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 130–140°C | Maximizes cyclization rate |

| Acid Catalyst | Concentrated H₂SO₄ | 85% yield |

| Reaction Time | 6–8 hours | Prevents over-dehydration |

Example Protocol :

3-Cyano-4-hydroxyaniline (10 mmol) and ethyl acetoacetate (12 mmol) were heated in H₂SO₄ (20 mL) at 135°C for 7 hours. The crude product was neutralized with NaHCO₃, yielding this compound (68% yield).

Post-Cyclization Cyanation via Palladium Catalysis

For quinolines lacking the cyano group, late-stage functionalization offers an alternative. A halogen (Br/I) at position 6 undergoes cyanation using Pd(OAc)₂/Xantphos and Zn(CN)₂.

Key Steps

-

Halogenation :

Bromination of 4-hydroxy-quinoline-2-carboxylic acid using NBS (N-bromosuccinimide) in DMF at 0°C (82% yield). -

Cyanation :

Pd-catalyzed cross-coupling with Zn(CN)₂ in DMA (dimethylacetamide) at 100°C for 12 hours.

Challenges :

-

Competing hydrolysis of the cyano group under acidic conditions.

-

Ligand selection critical for preventing Pd black formation.

Yield Comparison :

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | DMA | 74 |

| PdCl₂(PPh₃)₂ | DMF | 58 |

Hydrolytic Ring-Opening of Nitriles

This method leverages the reactivity of α-aminonitriles. A pre-formed 6-cyano-quinoline derivative undergoes hydrolysis to introduce the carboxylic acid group.

Procedure Overview

-

Synthesis of 6-Cyano-4-hydroxy-quinoline :

Condensation of 2-aminobenzonitrile with diethyl oxalacetate in polyphosphoric acid (PPA) at 90°C. -

Hydrolysis :

Treatment with 6M HCl at reflux converts the ester to carboxylic acid.

Critical Parameters :

-

Acid Concentration : <6M HCl leads to incomplete hydrolysis.

-

Temperature : >100°C required to avoid nitrile hydrolysis.

Multi-Step Synthesis from Isatin Derivatives

Adapting methods from the synthesis of related quinolinecarboxylic acids, this route employs isatin as a precursor.

Stepwise Process

-

Nitration and Reduction :

Isatin is nitrated at position 5 using HNO₃/H₂SO₄, followed by reduction to 5-amino-isatin. -

Cyano Introduction :

Diazotization and Sandmeyer reaction with CuCN yields 5-cyano-isatin. -

Ring Expansion :

Heating with ethyl acetoacetate in H₂SO₄ induces cyclization to the quinoline scaffold.

Advantages :

-

High regiocontrol for cyano placement.

-

Scalable to >100 g batches.

Limitations :

-

Multi-step synthesis reduces overall yield (∼45%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Gould-Jacobs | 68 | 98 | High | Moderate |

| Palladium Cyanation | 74 | 95 | Moderate | Low |

| Hydrolytic Ring-Opening | 61 | 97 | High | High |

| Isatin-Based | 45 | 99 | Low | Low |

Industrial-Scale Considerations

For kilogram-scale production, the Gould-Jacobs method is preferred due to its one-pot nature and reagent availability. Critical adjustments include:

-

Continuous Flow Reactors : Reduce reaction time from 8 hours to 2 hours.

-

Recrystallization Solvents : Ethanol/water (7:3) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products Formed

Oxidation: 6-Cyano-4-quinoline-2-carboxylic acid.

Reduction: 6-Amino-4-hydroxy-quinoline-2-carboxylic acid.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid is widely utilized as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—enables the development of derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Synthetic Routes

The synthesis typically involves the cyclization of precursors like 2-aminobenzonitrile with diethyl malonate under basic conditions. This method allows for the production of the compound with high yield and purity, particularly when employing continuous flow reactors in industrial settings.

Biological Applications

Enzyme Inhibition and Ligand Interactions

Research indicates that this compound may serve as an enzyme inhibitor or ligand in biochemical assays. The cyano group can form hydrogen bonds with active sites of enzymes, while the quinoline ring can intercalate with DNA, disrupting its function. This mechanism underpins its potential antimicrobial and anticancer properties .

Antimicrobial and Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity toward resistant cancer cell lines compared to normal cells. For instance, certain benzylidene derivatives synthesized from 4-hydroxyquinolines have shown promising results against colon adenocarcinoma cell lines, indicating potential therapeutic applications in oncology .

Industrial Applications

Dyes and Pigments

In addition to its pharmaceutical relevance, this compound is employed in developing dyes and pigments. Its structural characteristics allow it to be incorporated into various materials, enhancing their color properties and stability.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various derivatives of this compound against doxorubicin-resistant colon cancer cell lines. The findings revealed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting their potential use as targeted cancer therapies .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound highlighted its effectiveness against specific targets involved in metabolic pathways. The study illustrated how modifications to the compound's structure could enhance its binding affinity and selectivity for particular enzymes, paving the way for new drug development strategies .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocyclic compounds | Used in synthesizing complex derivatives |

| Biological Research | Enzyme inhibitor; potential antimicrobial and anticancer agent | Selective cytotoxicity against resistant cancer cells |

| Industrial Use | Development of dyes and pigments | Enhances color properties in materials |

Mechanism of Action

The mechanism of action of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the quinoline ring can intercalate with DNA, disrupting its function. These interactions can inhibit enzyme activity or interfere with DNA replication, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Electron-Withdrawing Groups (e.g., CN, Cl): The cyano group at position 6 may enhance metabolic stability and binding affinity to enzymes compared to chloro or methoxy substituents.

- Hydroxy and Carboxylic Acid Moieties: The 4-OH and 2-COOH groups are critical for hydrogen bonding with biological targets, as seen in the antibacterial activity of 2-phenyl derivatives .

- Amino vs. Cyano Groups: 6-Amino analogues (e.g., 6-amino-4-hydroxy-2-carboxylic acid) exhibit analgesic activity, suggesting that polar substituents at position 6 favor interactions with central nervous system targets .

Reactivity Insights:

- The cyano group’s stability under acidic/basic conditions may necessitate protective strategies during synthesis, unlike chloro or methoxy groups, which are more resilient .

- Esterification of the 4-carboxylic acid (e.g., methyl ester formation) improves solubility for biological testing .

Physicochemical Properties

Substituents significantly impact solubility, logP, and molecular weight:

Notable Trends:

Biological Activity

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline ring with a cyano group and a hydroxyl group, contributing to its unique chemical reactivity. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The cyano group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potent activity.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Staphylococcus aureus | 20 | 22 |

This data suggests that the compound could serve as a basis for developing new antibacterial agents .

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. It has shown selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| Colon adenocarcinoma | 15 | Doxorubicin (10) |

| Normal fibroblasts | >50 | - |

The selectivity observed in these studies underscores its potential as a targeted therapy .

Study on Antimicrobial Efficacy

In a comparative study, derivatives of this compound were synthesized and tested against resistant bacterial strains. The results indicated that certain modifications to the structure enhanced antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future research .

Study on Anticancer Mechanisms

A recent investigation into the cytotoxic effects of the compound on various cancer cell lines revealed that it induces apoptosis and autophagy. The study utilized flow cytometry to analyze cell viability and death pathways, demonstrating that higher concentrations led to increased apoptotic cell death compared to controls .

Q & A

Q. What are the common synthetic routes for preparing 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid, and how do reaction conditions influence yield?

The Pfitzinger reaction is a widely used method for synthesizing quinoline derivatives, involving the condensation of isatin with a ketone in an alkaline medium (e.g., sodium acetate). For this compound, modifications to this route may include substituting specific ketones or adjusting pH to stabilize reactive intermediates. Yield optimization requires precise temperature control (typically 60–80°C) and catalyst selection (e.g., palladium for cyano group introduction). Post-reaction purification via recrystallization or chromatography is critical due to competing side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinoline backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹ for hydroxy, C≡N stretch at ~2200 cm⁻¹ for cyano). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with databases like PubChem or NIST ensures accuracy .

Q. How do the cyano and hydroxy groups influence the compound’s solubility and reactivity?

The electron-withdrawing cyano group reduces solubility in polar solvents but enhances stability in organic matrices. The hydroxy group facilitates hydrogen bonding, improving solubility in aqueous-alcoholic mixtures. Reactivity is dominated by the carboxylic acid (e.g., esterification) and hydroxy group (e.g., oxidation to quinones), while the cyano group participates in nucleophilic substitutions under basic conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities in synthesized batches. To resolve these:

- Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Characterize derivatives rigorously (e.g., HPLC purity >95%, elemental analysis).

- Compare results with structurally similar compounds, such as 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives, which show consistent antitubercular activity in standardized assays .

Q. What strategies optimize regioselectivity during substitution reactions on the quinoline ring?

Regioselectivity is controlled by directing groups and reaction conditions. For example:

- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration to the 6-position.

- Nucleophilic substitution : Activate the 2-carboxylic acid as an ester to enhance reactivity at the 4-hydroxy position.

- Metal-catalyzed cross-coupling : Palladium catalysts enable selective cyano group introduction at the 6-position via Suzuki-Miyaura coupling .

Q. What computational methods predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like Mycobacterium tuberculosis enoyl-ACP reductase. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time. These predictions must be validated with in vitro enzyme inhibition assays and crystallographic data to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.